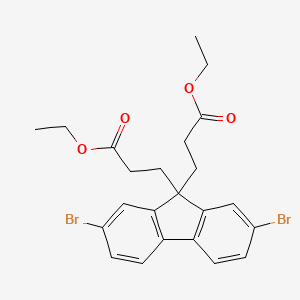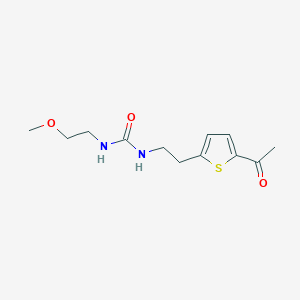
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea, also known as ATEU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Urea derivatives, including various substituted ureas, have been synthesized for multiple purposes, such as exploring their chemical reactions and potential as intermediates in organic synthesis. For instance, the study on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects demonstrates the versatility of urea derivatives in synthesizing compounds with potential biochemical applications (Sujayev et al., 2016). Another example includes the development of methods for converting carboxylic acids to ureas, showcasing the utility of urea derivatives in organic synthesis pathways (Thalluri et al., 2014).
Biological Activities
Urea derivatives have been explored for their biological activities, such as inhibiting enzymes related to various diseases. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has revealed potential as acetylcholinesterase inhibitors, which could have implications for treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Material Science
In the realm of materials science, urea derivatives have been used as precursors for the synthesis of complex molecules or as components in the development of new materials with unique properties. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the role of urea derivatives in synthesizing compounds with specific structural features (Smith et al., 2013).
Antitumor Activities
Some urea derivatives have been investigated for their antitumor activities. The synthesis and study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and its crystal structure and antitumor activities highlight the potential therapeutic applications of such compounds (Hu et al., 2018).
Propiedades
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(15)11-4-3-10(18-11)5-6-13-12(16)14-7-8-17-2/h3-4H,5-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELFICPHESGLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2594817.png)
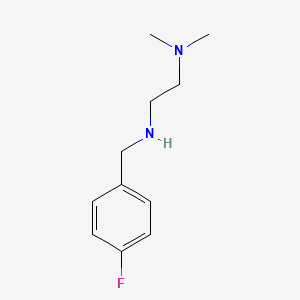
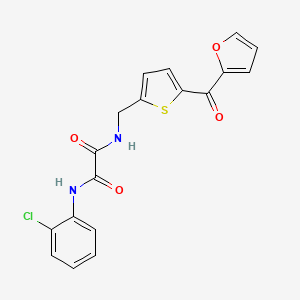
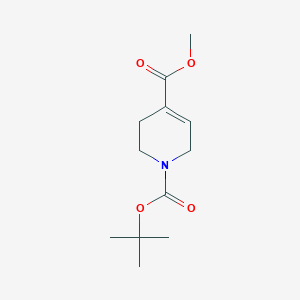
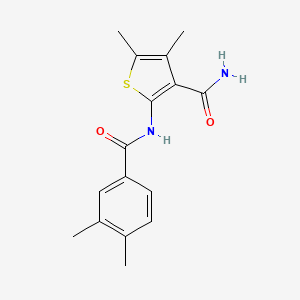
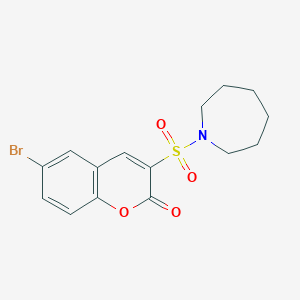
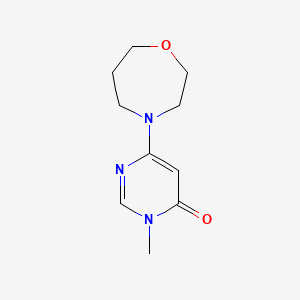
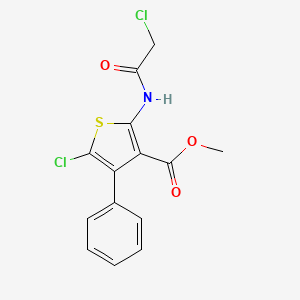
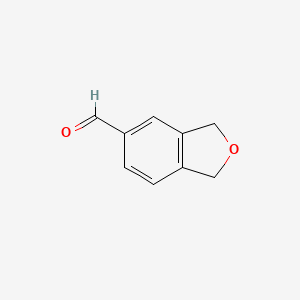

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide](/img/structure/B2594833.png)
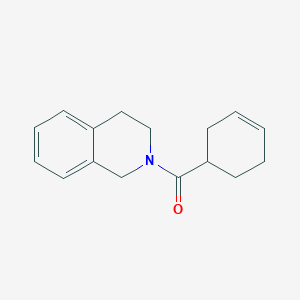
![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)
